1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl-
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Overview
Description
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1, 2, 3, 4, and 5 are replaced by ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be achieved through several methods:
Annulation Reactions: These involve the construction of a five-membered ring through [2 + 2 + 1] or [3 + 2] annulation reactions.
Electrocyclization Reactions: The Nazarov Cyclization is a common method for synthesizing cyclopentadienes.
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- often involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer. These processes are typically carried out in large-scale reactors under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Halogens, alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentadienes.
Scientific Research Applications
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction. This reaction involves the addition of a diene to a dienophile, resulting in the formation of a six-membered ring . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,5,5-tetramethyl-: This compound has a similar structure but lacks the ethyl group, making it less sterically hindered.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: This compound has a similar structure but with different substitution patterns, affecting its reactivity and applications.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is another derivative with different substitution patterns, leading to variations in its chemical properties and uses.
These comparisons highlight the uniqueness of 1,3-Cyclopentadiene, 1-ethyl-2,3,4,5-tetramethyl- in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83321-17-9 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1-ethyl-2,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h9H,6H2,1-5H3 |
InChI Key |
NXFAIVBBCXZIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C1C)C)C)C |
Origin of Product |
United States |
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